N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide
Description
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a sulfonamide group
Properties
IUPAC Name |
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-14(2,3)11-10-20-12(17-11)7-9-16-21(18,19)13-6-4-5-8-15-13/h4-6,8,10,16H,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZHIHWIKLBJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CCNS(=O)(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under acidic conditions.
Alkylation: The thiazole derivative is then alkylated using an appropriate alkyl halide to introduce the tert-butyl group.
Coupling with Pyridine Sulfonamide: The alkylated thiazole is then coupled with pyridine-2-sulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring can interact with biological macromolecules, while the sulfonamide group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a pyridine ring.
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-3-sulfonamide: Similar structure but with the sulfonamide group attached to the 3-position of the pyridine ring.
Uniqueness
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide is unique due to the specific positioning of the sulfonamide group on the 2-position of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group on the thiazole ring also adds steric bulk, which can affect its interaction with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
